phenyl N-(2,4-difluorophenyl)carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of phenyl N-(2,4-difluorophenyl)carbamate consists of 13 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight of the compound is 249.21 g/mol.Chemical Reactions Analysis
Carbamates, including this compound, are useful as protecting groups for amines . They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Scientific Research Applications
Inhibition of Bacterial Cell-Wall Biosynthesis
- Research has shown that certain phenyl carbamate derivatives, including those related to phenyl N-(2,4-difluorophenyl)carbamate, act as inhibitors of bacterial cell-wall biosynthesis. These compounds have demonstrated effectiveness against various gram-positive bacteria, including MRSA, VRE, and PRSP (Francisco et al., 2004).
Synthesis of Methyl N-phenyl Carbamate
- Methyl N-phenyl carbamate, synthesized using compounds including this compound, is important for the non-phosgene route synthesis of methylene diphenyl diisocyanate. This synthesis has been extensively studied, highlighting its industrial and chemical significance (Hengshui, 2008).
Herbicide Resistance Research
- Studies involving N-phenyl carbamate herbicides, including isopropyl-N-phenyl carbamate, have been conducted to understand their impact on plant cells. This research has implications for developing herbicide-resistant plant strains and understanding herbicide mechanisms of action (Yemets et al., 2003).
Luminescent Properties of Aryl Substituents
- Phenyl carbamate compounds, including those with 2,4-difluorophenyl groups, have been synthesized and studied for their luminescent properties. This research is valuable in the development of new materials for light-emitting applications (Yujian et al., 2015).
Cyclization Reactions and Pharmaceutical Applications
- Research has focused on the cyclization reactions involving phenyl carbamates, which are relevant for pharmaceutical applications. These studies contribute to the understanding of reaction mechanisms and the development of new drug forms (Hegarty et al., 1974).
Enzyme Inhibition Studies
- Phenyl carbamates have been studied for their role in inhibiting enzymes such as butyrylcholinesterase and acetylcholinesterase, which is significant in the treatment of diseases like Alzheimer's (Lin et al., 2005).
Future Directions
There is potential for phenyl N-(2,4-difluorophenyl)carbamate in the field of cancer research. A study identified mammalian target of rapamycin (mTOR)/epidermal growth factor receptor (EGFR)/inducible nitric oxide synthase (iNOS)/mitogen-activated protein 2 kinase 1 (MAP2K1)/fibroblast growth factor receptor (FGFR)/transforming growth factor-β1 (TGFB1) as potential targets for a similar compound, N-(2,4-Difluorophenyl)-2′,4′-Difluoro-4-Hydroxybiphenyl-3-Carboxamide (NSC765598), with consequent anticancer implications .
Properties
IUPAC Name |
phenyl N-(2,4-difluorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-9-6-7-12(11(15)8-9)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOHALINKDREHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547909 | |
Record name | Phenyl (2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65141-00-6 | |
Record name | Phenyl (2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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